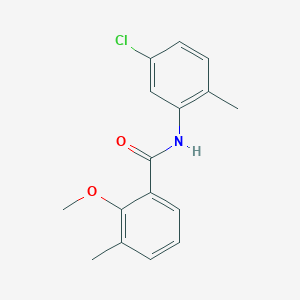![molecular formula C20H19ClF3N3O3 B236627 N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B-cells.
Mecanismo De Acción
TAK-659 selectively inhibits the activity of BTK, a protein kinase that plays a crucial role in B-cell development and activation. BTK is involved in the signaling pathway that leads to the activation of B-cells, which are responsible for producing antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which can be beneficial in diseases where B-cell activation is dysregulated, such as autoimmune diseases and certain types of cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B-cell activation and proliferation. In preclinical studies, TAK-659 has been shown to reduce the levels of autoantibodies in animal models of autoimmune diseases. TAK-659 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting a potential role in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its relatively low solubility, which can make it challenging to work with in certain lab experiments.
Direcciones Futuras
There are several potential future directions for the research and development of TAK-659. One area of interest is the use of TAK-659 in combination with other therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. Another potential direction is the development of TAK-659 analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with piperazine, followed by the addition of 4-nitrophenyl hydrazine and trifluoroacetic anhydride. The resulting product is then reduced with palladium on carbon to yield TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell activation and proliferation, leading to the suppression of autoimmune responses. TAK-659 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
Fórmula molecular |
C20H19ClF3N3O3 |
|---|---|
Peso molecular |
441.8 g/mol |
Nombre IUPAC |
N-[4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H19ClF3N3O3/c1-30-17-7-2-13(21)12-16(17)18(28)27-10-8-26(9-11-27)15-5-3-14(4-6-15)25-19(29)20(22,23)24/h2-7,12H,8-11H2,1H3,(H,25,29) |
Clave InChI |
BMMLMKBQJPUSSZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)




![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)